N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide
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Overview
Description
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with cyano groups and phenylene groups linked to acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors, such as 1,2-diaminobenzene derivatives, under controlled conditions.
Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.
Attachment of Phenylene Groups: The phenylene groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of Acetamide Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
Oxidation: Oxidized pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent, with studies showing interactions with proteins like TP53 and NF-KAPPA-B.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: Explored for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide involves its interaction with molecular targets such as proteins and enzymes. For instance, its anticancer activity is attributed to its binding to proteins like TP53 and NF-KAPPA-B, leading to the inhibition of their activity and induction of apoptosis in cancer cells . The compound’s electronic properties also play a role in its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-((5,5’-((1,4-Phenylene)bis(1H-tetrazole-5,1-diyl))bis(4,1-phenylene))diacetamide: Similar structure with tetrazole rings instead of pyrazine.
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(methylene))bis(N-(p-tolyl)acetamide): Similar core structure with different substituents.
Uniqueness
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide is unique due to its combination of cyano and acetamide groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
566149-79-9 |
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Molecular Formula |
C22H16N6O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[3-(4-acetamidophenyl)-5,6-dicyanopyrazin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H16N6O2/c1-13(29)25-17-7-3-15(4-8-17)21-22(28-20(12-24)19(11-23)27-21)16-5-9-18(10-6-16)26-14(2)30/h3-10H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
FEEABOKXXBRTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)NC(=O)C)C#N)C#N |
Origin of Product |
United States |
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